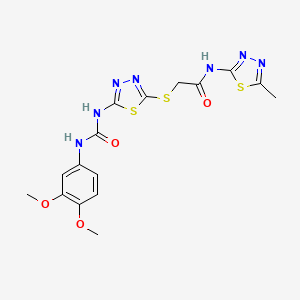

2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O4S3/c1-8-20-21-14(29-8)18-12(24)7-28-16-23-22-15(30-16)19-13(25)17-9-4-5-10(26-2)11(6-9)27-3/h4-6H,7H2,1-3H3,(H,18,21,24)(H2,17,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFXUYSIQYPKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad-spectrum biological activities. They have been reported to exhibit:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Inhibition of tumor cell proliferation.

- Anti-inflammatory Effects : Reduction of inflammation markers.

The structural modifications in these compounds significantly influence their biological activity. For instance, the presence of electron-withdrawing groups has been linked to enhanced antibacterial properties .

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of thiadiazole derivatives. The compound was evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15.6 µg/ml |

| Compound B | S. aureus | 12.5 µg/ml |

| Compound C | Pseudomonas aeruginosa | >300 µg/ml |

The results indicate that while certain derivatives showed strong activity against E. coli and S. aureus, they were ineffective against Pseudomonas aeruginosa at concentrations up to 300 µg/ml .

Antifungal Activity

Thiadiazole derivatives have also been tested for antifungal properties. In vitro studies revealed that some compounds exhibited significant activity against fungal strains such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

In a study assessing the antifungal properties of various thiadiazole derivatives:

- Compound D demonstrated an EC50 value of 5.52 µg/ml against Phytophthora infestans, outperforming standard antifungal agents.

This highlights the potential of thiadiazole derivatives in agricultural applications as fungicides .

Anticancer Activity

The anticancer potential of the compound was evaluated using various human cancer cell lines. Notably:

- MTT Assay Results : The compound exhibited significant cytotoxicity against A549 (lung cancer) and T47D (breast cancer) cells.

Table 2: Cytotoxicity Data from MTT Assays

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A549 | 20 | 25 (Cisplatin) |

| T47D | 15 | 20 (5-Fluorouracil) |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

The mechanism by which thiadiazole derivatives exert their biological effects often involves interactions with cellular targets such as enzymes and DNA. For instance:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole core, which is known for its significant pharmacological properties. The synthesis typically involves multi-step organic reactions that include the formation of the thiadiazole ring and subsequent functionalization to introduce various substituents like the 3,4-dimethoxyphenyl group. The detailed synthetic pathways often utilize reagents such as hydrazine derivatives and acyl chlorides under controlled conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activity. A study on related compounds demonstrated their effectiveness against various cancer cell lines, including LoVo and MCF-7. The compound's mechanism of action may involve the induction of apoptosis and modulation of cell cycle dynamics. For instance, certain derivatives showed IC50 values indicating potent anti-proliferative effects, suggesting their potential as lead compounds for drug development against cancer .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds within this class can exhibit significant activity against a range of bacterial strains comparable to standard antibiotics. This positions them as potential candidates for developing new antimicrobial agents .

Anti-Diabetic Effects

Some derivatives of thiadiazole have been investigated for their anti-diabetic properties. They have shown to improve glucose tolerance and insulin sensitivity in preclinical models, indicating a possible role in managing diabetes .

Case Studies

- Anticancer Activity : A series of synthesized thiadiazole derivatives were tested for their anticancer effects on LoVo and MCF-7 cells. The results indicated that certain compounds effectively inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .

- Antimicrobial Studies : In a comparative study of various thiadiazole derivatives against standard antibiotics, several compounds demonstrated superior activity against resistant bacterial strains. This reinforces the therapeutic relevance of thiadiazoles in treating infections .

- Synergistic Effects : Research has explored the synergistic interaction between thiadiazole derivatives and established antibiotics like Amphotericin B. The findings suggested that these interactions could enhance the efficacy of existing treatments while reducing toxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step heterocyclic coupling. A typical approach includes:

- Step 1 : Formation of the ureido-thiadiazole intermediate via reaction of 3,4-dimethoxyphenyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol under reflux in acetone with K₂CO₃ as a base .

- Step 2 : Thioether linkage formation between the intermediate and 5-methyl-1,3,4-thiadiazol-2-amine using a nucleophilic substitution reaction.

Optimization : Employ statistical experimental design (e.g., factorial design) to evaluate variables like solvent polarity (DMF vs. acetone), reaction time (6–12 hours), and base strength (K₂CO₃ vs. NaH). Use HPLC to monitor intermediate purity (>95% recommended) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions, especially the thiadiazole-thioacetamide linkage .

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm for 3,4-dimethoxyphenyl) and methyl groups (δ 2.5 ppm for 5-methyl-thiadiazole) .

- Mass spectrometry : Confirm molecular weight (M+H⁺ expected at m/z ~535) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial : Use broth microdilution assays against Staphylococcus aureus (MIC determination) based on thiadiazole derivatives’ known activity .

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, given structural similarity to aminothiazole hybrids .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to simulate binding to AChE (PDB ID 4EY7). Focus on the urea moiety’s hydrogen bonding with Ser203 and the thiadiazole ring’s hydrophobic interactions .

- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory data in biological activity across studies?

- Case example : If Compound X shows high antifungal activity in Study A (MIC = 2 µg/mL) but low in Study B (MIC > 64 µg/mL), investigate:

- Purity : Verify via HPLC (e.g., impurities >3% can skew results) .

- Assay conditions : Compare inoculum size (CFU/mL) and growth media (Mueller-Hinton vs. RPMI) .

- Structural analogs : Test 5-methyl-thiadiazole vs. 5-ethyl derivatives to isolate substituent effects .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Process intensification : Use continuous flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation and reduce side reactions .

- Membrane purification : Apply nanofiltration to remove unreacted intermediates (MW < 300 Da) .

Q. How can X-ray diffraction data resolve ambiguities in stereochemistry or tautomerism?

- Example : The thiadiazole ring’s thione-thiol tautomerism can be resolved by analyzing C–S bond lengths (1.67 Å for thione vs. 1.81 Å for thiol) in crystal structures .

Methodological Resources

Q. Table 1: Key Analytical Techniques and Parameters

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray diffraction | Confirm molecular geometry | Resolution < 0.8 Å, R-factor < 5% |

| HPLC-PDA | Purity assessment | C18 column, 0.1% TFA in H₂O/MeOH gradient |

| Isothermal titration calorimetry (ITC) | Binding affinity with enzymes | ΔH, Kd measurement at 25°C |

Q. Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in thioether step | Use DMF as solvent, elevate temp to 80°C | |

| Crystallization difficulties | Recrystallize from ethanol/water (7:3) |

Contradictions and Open Questions in Literature

- Bioactivity specificity : While some studies emphasize antimicrobial activity , others highlight enzyme inhibition . A unified mechanism remains unclear.

- Stereochemical impact : The role of the 3,4-dimethoxy group’s orientation (para vs. meta) on potency is underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.